![molecular formula C13H10Cl2 B14642628 1-Chloro-2-[(4-chlorophenyl)methyl]benzene CAS No. 52094-02-7](/img/structure/B14642628.png)
1-Chloro-2-[(4-chlorophenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[(4-chlorophenyl)methyl]benzene is an organic compound with the molecular formula C13H10Cl2. It is a chlorinated aromatic compound, often used as an intermediate in the synthesis of various chemicals. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, one at the first position and the other at the fourth position of a phenylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2-[(4-chlorophenyl)methyl]benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale Friedel-Crafts alkylation. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The use of advanced catalysts and reaction conditions helps in minimizing by-products and enhancing the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-[(4-chlorophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are benzoic acid derivatives.
Reduction: Benzyl derivatives are the primary products.
Applications De Recherche Scientifique
1-Chloro-2-[(4-chlorophenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-2-[(4-chlorophenyl)methyl]benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. The electron-withdrawing nature of the chlorine atoms stabilizes the transition state, facilitating the reaction. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(chloromethyl)benzene: Similar structure but with chlorine atoms at different positions.
1-Chloro-2-methylbenzene: Lacks the phenylmethyl group, making it less complex.
4-Chlorobenzyl chloride: Similar but with a different substitution pattern.
Uniqueness
1-Chloro-2-[(4-chlorophenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two chlorine atoms in different positions allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
52094-02-7 |
|---|---|
Formule moléculaire |
C13H10Cl2 |
Poids moléculaire |
237.12 g/mol |
Nom IUPAC |
1-chloro-2-[(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10Cl2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8H,9H2 |
Clé InChI |
AQCDSUPSKAXYSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
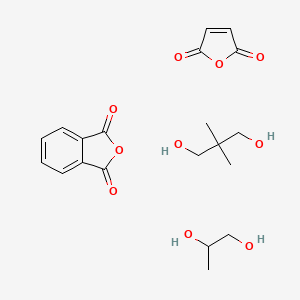
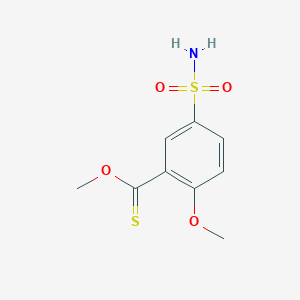
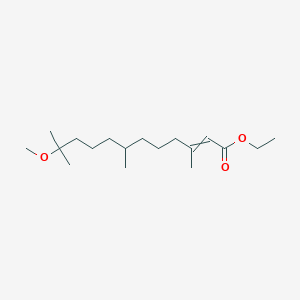

![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
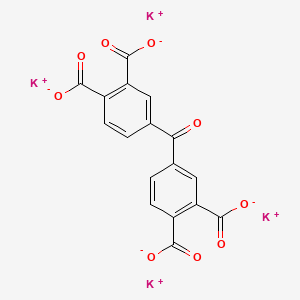
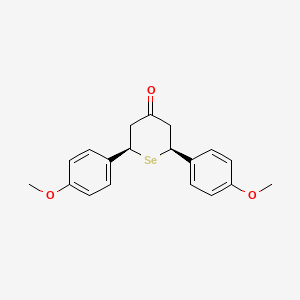

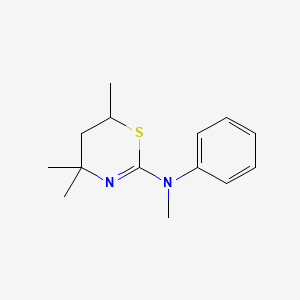
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)
![2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid](/img/structure/B14642601.png)
![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
